1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid 1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776581
InChI: InChI=1S/C24H26N2O4/c27-23(26-12-4-7-20(16-26)24(28)29)11-14-25-13-10-19-8-9-21(15-22(19)25)30-17-18-5-2-1-3-6-18/h1-3,5-6,8-10,13,15,20H,4,7,11-12,14,16-17H2,(H,28,29)
SMILES:
Molecular Formula: C24H26N2O4
Molecular Weight: 406.5 g/mol

1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC14776581

Molecular Formula: C24H26N2O4

Molecular Weight: 406.5 g/mol

* For research use only. Not for human or veterinary use.

1-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}piperidine-3-carboxylic acid -

Specification

Molecular Formula C24H26N2O4
Molecular Weight 406.5 g/mol
IUPAC Name 1-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C24H26N2O4/c27-23(26-12-4-7-20(16-26)24(28)29)11-14-25-13-10-19-8-9-21(15-22(19)25)30-17-18-5-2-1-3-6-18/h1-3,5-6,8-10,13,15,20H,4,7,11-12,14,16-17H2,(H,28,29)
Standard InChI Key RFEDJCZRLBYVJE-UHFFFAOYSA-N
Canonical SMILES C1CC(CN(C1)C(=O)CCN2C=CC3=C2C=C(C=C3)OCC4=CC=CC=C4)C(=O)O

Introduction

Molecular Architecture and Physicochemical Properties

Core Structural Components

The molecule consists of three primary subunits:

  • A piperidine-3-carboxylic acid backbone, providing a six-membered nitrogen-containing ring with a carboxylic acid substituent.

  • A propanoyl linker bridging the piperidine nitrogen to the indole moiety.

  • A 6-(benzyloxy)-1H-indole group, featuring a benzyl-protected oxygen at the indole’s 6-position.

The indole system’s benzyloxy modification enhances lipophilicity, potentially influencing membrane permeability in biological systems. Piperidine’s conformational flexibility may facilitate interactions with enzymatic binding pockets, while the carboxylic acid group introduces hydrogen-bonding capability.

Key Molecular Descriptors

PropertyValue
Molecular FormulaC₂₄H₂₆N₂O₄
Molecular Weight406.5 g/mol
IUPAC Name1-[3-(6-phenylmethoxyindol-1-yl)propanoyl]piperidine-3-carboxylic acid
Canonical SMILESC1CC(CN(C1)C(=O)CCC2=CNC3=C2C=CC(=C3)OCC4=CC=CC=C4)C(=O)O
Topological Polar Surface Area83.8 Ų
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5

These parameters suggest moderate aqueous solubility (estimated 0.1–1 mg/mL) and likely blood-brain barrier impermeability due to the carboxylic acid group.

Synthetic Pathways and Challenges

Hypothesized Synthesis Strategy

While explicit protocols for this compound remain unpublished, retro-synthetic analysis suggests a multi-step approach:

  • Indole Functionalization: Benzyl protection of 6-hydroxyindole using benzyl bromide under basic conditions.

  • Propanoyl Linker Installation: Acylation of 1-(3-chloropropyl)-6-(benzyloxy)-1H-indole with piperidine-3-carboxylic acid via nucleophilic substitution.

  • Carboxylic Acid Activation: Employment of coupling agents like HATU or DCC to facilitate amide bond formation between the indole and piperidine subunits .

Key challenges include regioselective benzylation of the indole’s 6-position and minimizing racemization at the piperidine stereocenter. Microwave-assisted synthesis, as demonstrated in analogous pyrrolidine carboxylate preparations , could enhance reaction efficiency.

Purification and Characterization

Post-synthetic purification likely involves:

  • Chromatography: Reverse-phase HPLC with C18 columns using acetonitrile/water gradients.

  • Crystallization: Ethyl acetate/hexane systems to isolate the crystalline acid form.
    Structural validation would require 1^1H NMR (anticipated δ 7.65–7.25 ppm for benzyl aromatics), 13^{13}C NMR, and high-resolution mass spectrometry.

CompoundTargetActivity (IC₅₀)
1-Benzylpiperidine-3-carboxylic acidMAO-B320 nM
5-Benzyloxyindole5-HT₂A receptorKi = 18 nM
Target CompoundHypotheticalNot tested

The benzyloxyindole moiety in related molecules demonstrates serotoninergic activity, while piperidine carboxylates exhibit neuromodulatory effects . Synergistic interactions between these subunits could yield novel pharmacological profiles.

Stability and Metabolic Considerations

In Vitro Stability

Predicted metabolic vulnerabilities:

  • Benzyl Ether Cleavage: Hepatic CYP3A4-mediated O-debenzylation.

  • Amide Hydrolysis: Carboxylesterase-mediated breakdown of the propanoyl linker.

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